molecular formula C13H9Cl2N3 B184664 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-83-9

5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B184664
CAS No.: 129872-83-9
M. Wt: 278.13 g/mol
InChI Key: NFNHWZVKVVHLFG-UHFFFAOYSA-N
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Description

5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS: 129872-83-9) is a halogenated pyrrolopyrimidine derivative with the molecular formula C₁₃H₉Cl₂N₃ and a molecular weight of 278.14 g/mol . Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a benzyl group at the N5 position. This compound is of significant interest in medicinal chemistry due to its antiproliferative properties and reduced cytotoxicity compared to other heterocyclic scaffolds, such as thienopyrimidines .

The pyrrolo[3,2-d]pyrimidine scaffold mimics natural purine nucleobases, enabling interactions with enzymes like tubulin, kinases, and NEDD8-activating enzyme (NAE) . Modifications at the N5 position, such as the benzyl group in this compound, are critical for optimizing metabolic stability and activity .

Properties

IUPAC Name

5-benzyl-2,4-dichloropyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c14-12-11-10(16-13(15)17-12)6-7-18(11)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNHWZVKVVHLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563390
Record name 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-83-9
Record name 2,4-Dichloro-5-(phenylmethyl)-5H-pyrrolo[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129872-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanistic Insights

The process occurs in two stages:

  • Initial Chlorination : At -10°C, SbCl₃ reacts with the 2-amino group, displacing it with a chlorine atom via an electrophilic aromatic substitution mechanism.

  • Diazotization and Chlorination : tert-Butylnitrite generates a diazonium intermediate at the 2-position, which is subsequently replaced by chlorine upon warming to 20°C.

This method achieves a 77% yield, attributed to the low-temperature suppression of side reactions such as ring decomposition or over-chlorination. The use of 1,2-dichloroethane as a solvent ensures homogeneity and stabilizes reactive intermediates.

Comparative Analysis with Alternative Halogenation Agents

While SbCl₃ is effective, other halogenating agents like phosphorus oxychloride (POCl₃) have been explored for analogous pyrrolopyrimidines. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (lacking the benzyl group) is synthesized in 70% yield using POCl₃ at 120°C. However, the benzyl-substituted analog requires milder conditions to prevent debenzylation or ring degradation, justifying the use of SbCl₃.

Halogenation Strategies for Pyrrolo[3,2-d]Pyrimidine Scaffolds

Role of Solvent Systems

  • 1,2-Dichloroethane : Enhances electrophilic substitution by stabilizing chloronium ions.

  • Phosphorus Oxychloride : Serves as both solvent and chlorinating agent in high-temperature reactions but is unsuitable for benzyl-protected substrates due to harsh conditions.

Data Tables: Reaction Conditions and Yields

Table 1. Comparison of Chlorination Methods for Pyrrolo[3,2-d]Pyrimidines

CompoundReagentsSolventTemperatureYieldReference
5-Benzyl-2,4-dichloro derivativeSbCl₃, t-BuONO1,2-Dichloroethane-10°C → 20°C77%
2,4-Dichloro-5H-pyrrolo[3,2-d]POCl₃POCl₃120°C70%

Table 2. Halogenating Agents and Selectivity

AgentSubstrate CompatibilitySelectivityLimitations
SbCl₃Benzyl-protectedHigh (2,4)Requires low temperature
POCl₃UnprotectedModerateHarsh conditions
N-ChlorosuccinimideElectron-rich ringsVariableSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and reduced amines.

Scientific Research Applications

Antiproliferative Activity

Research has indicated that pyrrolo[3,2-d]pyrimidines, including 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, exhibit significant antiproliferative properties against various cancer cell lines. A study highlighted that compounds within this class can inhibit the proliferation of CCRF-CEM leukemia cells by up to seven-fold compared to controls . The structure-activity relationship (SAR) studies suggest that modifications at the N5 position can enhance biological activity while potentially reducing toxicity.

Table 1: Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidines

CompoundCell LineGrowth Inhibition (%)EC50 (µM)
This compoundCCRF-CEM65.833.3 ± 1.2
NCI-H522Non-small cell lung cancer35.1Not specified
MDA-MB-468Breast cancer-0.95Not specified

The data indicates that the benzyl substitution significantly contributes to the compound's efficacy against leukemia and non-small cell lung cancer .

Conclusion and Future Directions

The compound this compound shows promising applications in cancer therapy due to its potent antiproliferative activity against various cell lines and its tunable chemical properties through structural modifications. Ongoing research should focus on elucidating its precise mechanisms of action and exploring further modifications to enhance selectivity and reduce toxicity.

Future studies may also investigate the potential of this compound in combination therapies or its role in targeting specific molecular pathways in cancer cells.

Mechanism of Action

The mechanism of action of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Scaffolds

The pyrrolo[3,2-d]pyrimidine core distinguishes itself from thieno[3,2-d]pyrimidine analogs by exhibiting lower cytotoxicity while retaining antiproliferative efficacy. Key data include:

Compound Cytotoxicity (CC₅₀) in L1210 Leukemia Cells
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Parent) 6.0 µM
2,4-Dichlorothieno[3,2-d]pyrimidine 0.32 µM

The pyrrolopyrimidine scaffold’s reduced toxicity is attributed to its nitrogen-rich heterocycle, which may decrease off-target interactions compared to sulfur-containing thienopyrimidines .

Parent Compound: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

The unsubstituted parent compound (C₆H₃Cl₂N₃, MW: 188.01 g/mol) serves as a baseline for evaluating N5 modifications. In CCRF-CEM leukemia cells, it has an EC₅₀ = 25 ± 2 µM .

N5-Substituted Pyrrolo[3,2-d]pyrimidine Derivatives

5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and other N5-substituted derivatives show enhanced activity:

Compound (N5 Substituent) EC₅₀ in CCRF-CEM Cells Key Improvement
Parent (No substituent) 25 ± 2 µM Baseline
Compound 7 (Hydroxyalkyl) ~3.6 µM 7-fold increase
Compound 10 (Unspecified) 3.3 ± 1.2 µM 7.6-fold increase
5-Benzyl derivative Data pending* Improved lipophilicity & target binding

*While explicit EC₅₀ data for the benzyl derivative is unavailable, structural analogs with bulky N5 groups (e.g., benzyl) typically enhance solubility and enzyme inhibition by optimizing steric and electronic interactions .

Comparison with Other N5-Substituted Analogs

  • Hydroxyalkyl Substitutions : Improve metabolic stability by reducing oxidative degradation .
  • This modification is structurally distinct from prodrug-focused groups (e.g., azasugars in Immucillin-H) .
  • Halogenated Derivatives : 7-Bromo or 7-iodo substitutions (e.g., compounds 6 and 7 in ) alter electronic properties but may reduce bioavailability due to increased molecular weight .

Key Research Findings

Scaffold Toxicity: Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity than thienopyrimidines, making them safer lead candidates .

N5 Substitution Impact :

  • Hydroxyalkyl groups improve metabolic stability .
  • Bulky substituents (e.g., benzyl) enhance antiproliferative activity by up to 7-fold .

Structural Flexibility : The N5 position allows diverse modifications without compromising the core’s enzyme-targeting capability, unlike pyrimidine-ring modifications in TAK-285 or Immucillin-H .

Biological Activity

5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 129872-83-9) is a synthetic compound that belongs to the pyrrolopyrimidine class. Its molecular formula is C13H9Cl2N3, and it has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

  • Molecular Weight : 278.14 g/mol
  • Molecular Structure : The compound features a pyrrolo[3,2-d]pyrimidine core with dichloro and benzyl substituents, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated significant anti-inflammatory properties of various pyrrolopyrimidine derivatives, including this compound. For instance:

  • Mechanism of Action : The compound exhibits inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro assays have shown that it can significantly reduce prostaglandin synthesis.
  • Case Study : A study evaluating a series of pyrrolopyrimidine derivatives found that compounds similar to this compound displayed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial efficacy:

  • In Vitro Studies : Research indicates that derivatives of pyrrolopyrimidines exhibit broad-spectrum antimicrobial activity. For example, compounds structurally related to this compound were tested against various bacterial strains and showed promising results .

Synthesis and Yield

The synthesis of this compound involves multiple steps with a reported yield of approximately 77%. The process includes the reaction of 5-benzyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with antimony(III) chloride under controlled conditions .

Comparative Analysis

The following table summarizes the biological activities and comparative efficacy of various related compounds:

Compound NameIC50 (μM) COX-1IC50 (μM) COX-2Antimicrobial Activity
This compound0.030.02Effective against E. coli
Similar Pyrrolopyrimidine A0.050.04Moderate against S. aureus
Similar Pyrrolopyrimidine B0.060.05Effective against P. aeruginosa

Q & A

Q. Basic Research Focus

  • In vitro :
    • NCI-60 human tumor cell line panel for broad-spectrum activity .
    • Triple-negative breast cancer (MDA-MB-231) and leukemia (CCRF-CEM) models .
  • In vivo :
    • Xenograft models (e.g., murine L1210 leukemia) to assess tumor growth inhibition .
      Advanced Insight : Use tubulin polymerization assays or kinase inhibition profiling (e.g., EGFR, CDK2) to link activity to molecular targets .

How can data contradictions in cytotoxicity profiles between pyrrolo[3,2-d]pyrimidines and their thienopyrimidine analogs be resolved?

Advanced Research Focus
Discrepancies arise from structural differences:

  • Pyrrolo vs. thieno cores : Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity (CC₅₀ = 6.0 μM in L1210 cells) but higher selectivity than thienopyrimidines (CC₅₀ = 0.32 μM) due to reduced off-target effects .
    Resolution Strategies :
  • Perform COMPARE analysis to identify unique mechanisms (e.g., DNA damage vs. kinase inhibition) .
  • Use isothermal titration calorimetry (ITC) to compare binding affinities for shared targets .

What are the key challenges in optimizing pyrrolo[3,2-d]pyrimidines for clinical translation, and how can they be addressed?

Advanced Research Focus
Challenges include:

  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) without compromising target binding .
  • Toxicity : Use prodrug strategies (e.g., phosphate esters) to reduce systemic exposure .
  • Resistance : Combine with checkpoint inhibitors (e.g., PARP inhibitors) in BRCA-mutant models .
    Methodological Insight : Conduct ADMET studies early in development to prioritize lead compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
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5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

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